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Compound of Interest

Compound Name: 2-Bromo-3-phenylquinoline

Cat. No.: B15249273

This guide provides a detailed spectroscopic comparison of 2-Bromo-3-phenylquinoline and
its key precursors, offering valuable data for researchers, scientists, and professionals in drug
development. The included experimental data and protocols facilitate the identification and
characterization of these compounds.

Synthetic Pathway and Spectroscopic Analysis
Workflow

The synthesis of 2-Bromo-3-phenylquinoline typically proceeds through a multi-step pathway,
starting from common laboratory reagents. A generalized synthetic route involves the formation
of an enaminone, followed by cyclization to a quinolinone, which is then halogenated. The
workflow for spectroscopic comparison involves acquiring and analyzing NMR, IR, and Mass
Spectrometry data for the final product and each precursor to track the chemical
transformations.
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Caption: Synthetic pathway to 2-Bromo-3-phenylquinoline.
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Caption: Workflow for spectroscopic comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Bromo-3-phenylquinoline
and its precursors. This data is essential for monitoring the progress of the synthesis and for
the structural elucidation of the final product.

Compound Aromatic Protons Other Protons

(E)-3-(dimethylamino)-L- 2.90 (s, 6H, N(CHs)2), 5.70 (d,

7.30-8.05 (m, 5H) 1H, J=12.4 Hz), 7.70 (d, 1H,

phenylprop-2-en-1-one
J=12.4 Hz)
3-Phenylquinolin-2(1H)-one 7.15-8.10 (m, 9H) 11.72 (s, 1H, NH)
2-Chloro-3-phenylquinoline 7.40-8.20 (m, 9H) -
2-Bromo-3-phenylquinoline 7.32-8.09 (m, 9H) -
« 13 1

Compound Aromatic Carbons Other Carbons
E)-3-(dimethylamino)-1- 45.0 (N(CH3)2), 91.0 (=CH),
(B)-3-( y ) 126.0-138.0 (N(CHs)2) (=CH)
phenylprop-2-en-1-one 154.0 (=CH), 188.0 (C=0)

118.7, 123.2, 124.7, 124.8,
3-Phenylquinolin-2(1H)-one[1]  127.4, 128.9, 130.4, 131.8, 107.3 (C3), 176.9 (C=0)
134.2, 140.5, 149.9

2-Chloro-3-phenylquinoline 126.5-148.3 -

118.8, 122.2, 123.4, 124.7,

o 124.9,126.7, 129.9, 131.1, 107.7 (C3), 176.9 (C=0 for
2-Bromo-3-phenylquinoline[1]
131.9, 133.1, 136.4, 140.5, tautomer)
148.3

Table 3: IR Spectroscopic Data (cm~?)
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Compound Key Absorptions

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one ~1640 (C=0, conjugated), ~1600 (C=C)

3-Phenylquinolin-2(1H)-one ~3100-2800 (N-H), ~1650 (C=0, amide)
2-Chloro-3-phenylquinoline ~1580, 1480 (C=C, aromatic), ~750 (C-ClI)
2-Bromo-3-phenylquinoline ~1570, 1470 (C=C, aromatic), ~680 (C-Br)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]* Key Fragments

(E)-3-(dimethylamino)-1-

175.12 105 ([CeHsCO]*), 77 ([CeHs]™)
phenylprop-2-en-1-one
3-Phenylquinolin-2(1H)-one[1] 221.08 193 ([M-CO]%)
2-Chloro-3-phenylquinoline 239.06 204 ([M-CI1%)
o 283.99 / 285.99 (isotope
2-Bromo-3-phenylquinoline[1] 204 ([M-Br]*)
pattern)

Experimental Protocols
Synthesis of 2-Bromo-3-phenylquinoline

A general procedure for the synthesis of 2-Bromo-3-phenylquinoline involves the following
steps:

» Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Acetophenone is reacted with
N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux. The product is typically
purified by recrystallization.

o Synthesis of 3-Phenylquinolin-2(1H)-one: The enaminone from the previous step is cyclized
with aniline in the presence of an acid catalyst, such as polyphosphoric acid (PPA), at
elevated temperatures.

o Synthesis of 2-Bromo-3-phenylquinoline: 3-Phenylquinolin-2(1H)-one is treated with a
brominating agent, such as phosphorus tribromide (PBrs3) or a mixture of hydrobromic acid
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and an oxidizing agent. The reaction is typically heated to ensure completion. Purification is
achieved through column chromatography.

A similar procedure using a chlorinating agent like phosphorus oxychloride (POCIsz) can be

used to synthesize 2-Chloro-3-phenylquinoline from 3-Phenylquinolin-2(1H)-one.

Spectroscopic Characterization

NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 or 500 MHz
spectrometer using deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds) as the
solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared
(FTIR) spectrometer. Samples are typically analyzed as KBr pellets or as a thin film on a salt
plate.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an
electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. This allows for the
determination of the exact mass and elemental composition of the compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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